4-Butyl-1,4-diazepan-5-one
Overview
Description
4-Butyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C9H18N2O . It contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 seven-membered ring, 1 tertiary amide (aliphatic), and 1 secondary amine (aliphatic) .
Synthesis Analysis
The synthesis of 1,4-diazepan-5-ones, such as 4-Butyl-1,4-diazepan-5-one, has been reported in the literature. One method involves the palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones . This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups in up to >99% yield and up to 95% ee .Molecular Structure Analysis
The molecular structure of 4-Butyl-1,4-diazepan-5-one includes a seven-membered ring, a tertiary amide (aliphatic), and a secondary amine (aliphatic) . It also contains 1 multiple bond, 3 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
One notable chemical reaction involving 1,4-diazepan-5-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation . This reaction can yield gem-disubstituted diazepanone heterocycles with various functional groups .Physical And Chemical Properties Analysis
4-Butyl-1,4-diazepan-5-one has a molecular weight of 170.25 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
1,4-Diazepine derivatives, including 4-Butyl-1,4-diazepan-5-one, have been extensively studied for their wide range of therapeutic applications due to their biological and medicinal properties. These derivatives exhibit antimicrobial, anti-HIV, and anticancer activities. The synthesis, crystal structure determination by X-ray crystallographic methods, and docking studies with potential target proteins like NS5B RNA polymerase have shown the potential of these compounds as drug molecules. The crystal structures reveal that the seven-membered diazepine ring systems adopt specific conformations conducive to forming hetero/homo-dimers through N-H…O hydrogen bonds, enhancing their biological activity potential (Velusamy et al., 2015).
Microwave-Assisted Synthesis
A novel method for the synthesis of 1,4-diazepane derivatives via microwave-assisted synthesis has been developed, providing an efficient access to 7-substituted-1,4-diazepin-5-ones. This method proceeds rapidly in good yields, with catalytic reduction yielding 1,4-diazepan-5-ones and 1,4-diazepanes. This streamlined approach offers a significant advancement in the synthesis of these compounds, demonstrating the versatility and efficiency of microwave irradiation in chemical synthesis (Wlodarczyk et al., 2007).
Intramolecular Cyclization for Rho–Kinase Inhibitor Synthesis
The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho–kinase inhibitor K-115, has been established. This synthesis involves an intramolecular Fukuyama–Mitsunobu cyclization, highlighting the importance of 1,4-diazepane derivatives in the development of therapeutic agents. Such methodologies underscore the potential of these compounds in large-scale pharmaceutical applications (Gomi et al., 2012).
Multicomponent Reaction Synthesis
The synthesis of 1-sulfonyl 1,4-diazepan-5-ones through a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates an efficient and convergent approach to diazepane or diazocane systems. This two-step synthesis pathway opens avenues for the rapid and high-yield production of 1,4-diazepan-5-one derivatives, contributing to the versatile methodologies for constructing complex diazepine systems (Banfi et al., 2007).
properties
IUPAC Name |
4-butyl-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-3-7-11-8-6-10-5-4-9(11)12/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUKCQSAVQHDQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-1,4-diazepan-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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